Chloroaluminum phthalocyanine

Catalog No.
S539589
CAS No.
14154-42-8
M.F
C32H20AlClN8
M. Wt
578.9995
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroaluminum phthalocyanine

CAS Number

14154-42-8

Product Name

Chloroaluminum phthalocyanine

IUPAC Name

aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;chloride

Molecular Formula

C32H20AlClN8

Molecular Weight

578.9995

InChI

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1

InChI Key

MNJGSPWIVHXYKF-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-]

Solubility

Soluble in DMSO

Synonyms

Phthalocyanine Chloroaluminum; Chloroaluminum Phthalocyanine; Aluminum phthalocyanine chloride. Chloro(29H,31H-phthalocyaninato)aluminum.

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-]

Description

The exact mass of the compound Chloroaluminum phthalocyanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photosensitizer in Photodynamic Therapy (PDT)

One of the most promising applications of ClAlPc is in PDT, a treatment modality for various cancers and other diseases. In PDT, a photosensitizer like ClAlPc is introduced into the target tissue. When irradiated with specific light, the photosensitizer generates reactive oxygen species (ROS) that damage nearby cells. Studies have shown that ClAlPc can be an effective photosensitizer due to its strong light absorption properties and ability to generate ROS upon illumination []. Research is ongoing to improve the delivery and targeting of ClAlPc for PDT applications [].

Antimicrobial Activity

Recent research suggests that ClAlPc possesses antimicrobial activity. Studies have investigated the use of ClAlPc-based nanoemulsions to target and eliminate periodontal bacteria []. While the mechanism of action is still under investigation, this finding holds promise for developing new antimicrobial therapies.

Chloroaluminum phthalocyanine is a metal-organic compound belonging to the phthalocyanine family, characterized by its unique structure which includes a central aluminum atom coordinated to four phthalocyanine ligands. The chemical formula for chloroaluminum phthalocyanine is C₁₆H₁₁ClN₄Al, and it is often denoted as AlClPc. This compound exhibits significant optical and electronic properties, making it suitable for various applications in optoelectronics, such as organic light-emitting diodes and solar cells .

Chloroaluminum phthalocyanine undergoes several notable chemical transformations. One significant reaction involves its conversion to bis(phthalocyaninato)aluminum(III) upon annealing in the presence of water. This transformation alters its molecular orientation and enhances its electronic properties . Additionally, chloroaluminum phthalocyanine can participate in electron transfer reactions with various organic compounds, highlighting its potential as a photosensitizer in photodynamic therapy .

Chloroaluminum phthalocyanine has demonstrated promising biological activity, particularly in the field of photodynamic therapy. It acts as a photosensitizer, generating reactive oxygen species upon light activation, which can effectively destroy cancer cells and pathogens. Its antimicrobial properties make it a candidate for treating infections and certain types of cancer through targeted photodynamic approaches .

The synthesis of chloroaluminum phthalocyanine typically involves the reaction of aluminum chloride with phthalic anhydride in the presence of a suitable solvent. Common solvents include dimethylformamide or tetrachloroethane. The reaction conditions, such as temperature and time, can be optimized to yield high-purity chloroaluminum phthalocyanine . Alternative methods include vapor deposition techniques for producing thin films suitable for electronic applications.

Chloroaluminum PhthalocyanineAluminumPolar nature; effective photosensitizerPhotodynamic therapy; solar cellsCopper PhthalocyanineCopperNon-polar; strong absorption in visible spectrumOrganic photovoltaics; dyesZinc PhthalocyanineZincNon-polar; stable under various conditionsPhotodynamic therapy; sensorsFluoroaluminum PhthalocyanineAluminumFluorinated substituents enhance solubilityOrganic electronics; sensors

Chloroaluminum phthalocyanine's polar structure and ability to form thin films make it particularly advantageous in optoelectronic applications compared to its non-polar counterparts like copper or zinc phthalocyanines . Its unique reactivity also positions it favorably for specific biological applications not typically associated with other metal phthalocyanines.

Studies on the interactions of chloroaluminum phthalocyanine with various substrates have revealed significant insights into its interface properties. For instance, research shows that when deposited on silver surfaces, it exhibits distinct electronic characteristics compared to other metal-organic compounds. These interactions can influence the compound's stability and reactivity, which are critical for its application in electronic devices .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Dates

Modify: 2024-04-14
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11: Fukuda T, Kobayashi N. Hydrogenated tetraazaporphyrins--old but new core-modified phthalocyanine analogues. Dalton Trans. 2008 Sep 21;(35):4685-704. doi: 10.1039/b804181d. Epub 2008 Jun 19. Review. PubMed PMID: 18728874.
12: Miller JD, Baron ED, Scull H, Hsia A, Berlin JC, McCormick T, Colussi V, Kenney ME, Cooper KD, Oleinick NL. Photodynamic therapy with the phthalocyanine photosensitizer Pc 4: the case experience with preclinical mechanistic and early clinical-translational studies. Toxicol Appl Pharmacol. 2007 Nov 1;224(3):290-9. Epub 2007 Feb 15. Review. PubMed PMID: 17397888; PubMed Central PMCID: PMC2128784.
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